molecular formula C23H21N3O4S2 B3000304 N-(2,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1112003-03-8

N-(2,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B3000304
CAS No.: 1112003-03-8
M. Wt: 467.56
InChI Key: PXQHYQHVFTVDHF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the phenyl and acetamide groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine derivatives: These compounds share the thienopyrimidine core structure and exhibit similar biological activities.

    Phenylacetamide derivatives: These compounds contain the phenylacetamide moiety and are known for their diverse pharmacological properties.

Uniqueness

N-(2,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound belonging to the thienopyrimidine class. This compound exhibits a variety of biological activities, making it a subject of interest in pharmacological research. Its unique structure combines a thienopyrimidine core with a dimethoxyphenyl and an acetamide moiety, which may influence its biological interactions.

The compound's IUPAC name is N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide. Its molecular formula is C23H21N3O4S, indicating the presence of multiple functional groups that contribute to its biological activity.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. While detailed studies are still required to elucidate the exact molecular mechanisms involved, preliminary findings suggest that the compound may act as an inhibitor of certain kinases or enzymes involved in disease processes.

Antimicrobial Activity

Research has shown that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(2,4-dimethoxyphenyl)-2-{...} have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro assays indicate that such compounds can inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

CompoundMIC (µg/mL)Target Organisms
4c8E. coli
5e16S. aureus
5g32M. tuberculosis

Anticancer Activity

Thienopyrimidine derivatives have also been investigated for their anticancer potential. Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The ability to inhibit tumor cell proliferation has been observed in various cancer cell lines, indicating their potential as chemotherapeutic agents.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several thienopyrimidine derivatives for their antimicrobial activity against various bacterial strains. The results indicated that modifications on the thienopyrimidine core significantly affected the potency of these compounds against different pathogens .
  • Cancer Cell Line Studies : In vitro studies have shown that certain thienopyrimidine derivatives can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis . The specific pathways involved remain under investigation.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-26-22(28)21-17(12-19(32-21)14-7-5-4-6-8-14)25-23(26)31-13-20(27)24-16-10-9-15(29-2)11-18(16)30-3/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQHYQHVFTVDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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